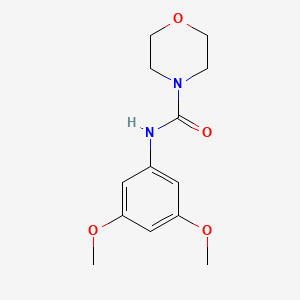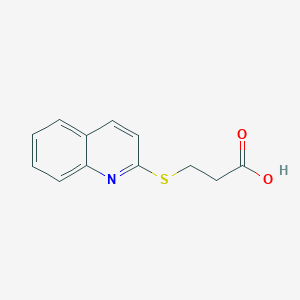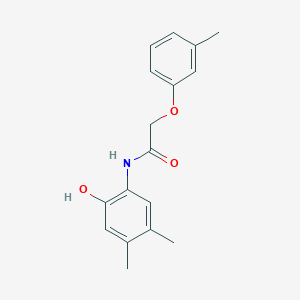![molecular formula C18H24N2O3 B5518045 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)
4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound and its derivatives can be synthesized through reactions involving methyl esters of acylpyruvic acid, aromatic aldehydes, and 2-(diethylamino)ethylamine. The synthesis process has been characterized for producing compounds with varying properties, including anti-inflammatory, antidepressant, and antibacterial activities (Gein et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and related derivatives has been extensively studied. For instance, the crystal and molecular structure of similar compounds have been determined using X-ray analysis, revealing insights into their molecular configurations (Mamedov et al., 2008).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including transamination and reactions with other organic compounds. They exhibit tautomeric behavior and can form Schiff bases and enaminones, indicating a high degree of chemical reactivity and versatility (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of these compounds have been studied through techniques like IR, NMR spectroscopy, and X-ray crystallography. Such analyses provide insights into the conformation, crystalline structure, and intermolecular interactions of these compounds, which are crucial for understanding their physical behavior (Ahankar et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives are characterized by their reactivity in various chemical reactions. They exhibit properties like acetylation, iodination, and the ability to form heterocyclic systems, indicating a broad spectrum of chemical behaviors (Nikam & Kappe, 2017).
科学的研究の応用
Microbiological Transformation
The derivatives of 4-phenyl-2-pyrrolidone, including 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, have been studied for their microbiological transformation by various fungi strains. These transformations involve the formation of 1-ethyl and 1-acetyl derivatives, subsequently oxidized at specific positions. Such studies contribute to understanding the interaction between organic compounds and biological systems (Parshikov et al., 1997).
Stereoselective Synthesis
This compound has been involved in novel tandem multi-component reactions for the stereoselective synthesis of highly functionalized pyrrolidines. These reactions are crucial for developing new synthetic methodologies in organic chemistry, offering rapid access to complex structures (Devi & Perumal, 2006).
Enzymatic Reduction
The compound has been utilized in the study of the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate in synthesizing ACE inhibitors. Enzymatic processes, such as the ones catalyzed by lipase from Pseudomonas cepacia, demonstrate the compound's relevance in pharmaceutical synthesis (Liese et al., 2002).
Pharmacological Activity
This compound and its derivatives have been synthesized and characterized for their potential pharmacological activities, including anti-inflammatory, antidepressant, and antibacterial properties. These studies contribute to the exploration of new therapeutic agents (Gein et al., 2006).
Purification and Characterization
In a related context, the purification and characterization of carbonyl reductase from Candida krusei, which is involved in the reduction of similar compounds, highlight its importance in biotechnological processes and pharmaceutical manufacturing (Li et al., 2010).
特性
IUPAC Name |
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-19(5-2)11-12-20-16(14-9-7-6-8-10-14)15(13(3)21)17(22)18(20)23/h6-10,16,22H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKBKUJRHIHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)